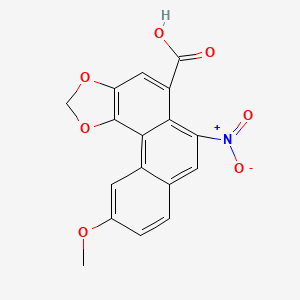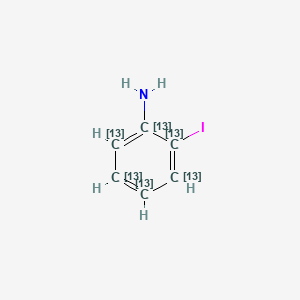
2-Iodoaniline-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodoaniline-13C6: is a carbon-13 labeled isotopologue of 2-Iodoaniline, a compound widely used in organic synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic flux analysis and as a tracer in drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Decarboxylative Iodination of Anthranilic Acids: This method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions.
Aqueous Solution Method: Aniline is dissolved in an aqueous solution of sodium bisulfite, sodium bicarbonate, or sodium carbonate to prepare a solution.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Iodoaniline-13C6 can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry:
Tracer in Drug Development: The carbon-13 labeling makes 2-Iodoaniline-13C6 an excellent tracer for quantitation during drug development processes.
Biology:
Metabolic Flux Analysis: The compound is used in metabolic flux analysis to study metabolic pathways and fluxes in biological systems.
Medicine:
Pharmacokinetic Studies: The labeled compound helps in studying the pharmacokinetics and metabolic profiles of drugs.
Industry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Iodoaniline-13C6 primarily involves its role as a tracer in scientific research. The carbon-13 labeling allows for precise tracking and quantitation in various studies. The compound does not have a specific molecular target or pathway but is used to study the behavior and transformation of molecules in different environments .
Comparaison Avec Des Composés Similaires
2-Iodoaniline: The non-labeled version of 2-Iodoaniline-13C6, used in similar applications but without the benefits of carbon-13 labeling.
2-Bromoaniline: Another halogenated aniline, used in organic synthesis but with different reactivity due to the presence of bromine instead of iodine.
2-Chloroaniline: Similar to 2-Iodoaniline but with chlorine, used in various chemical reactions and synthesis processes.
Uniqueness: The uniqueness of this compound lies in its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis .
Propriétés
Formule moléculaire |
C6H6IN |
|---|---|
Poids moléculaire |
224.979 g/mol |
Nom IUPAC |
6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
UBPDKIDWEADHPP-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I |
SMILES canonique |
C1=CC=C(C(=C1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



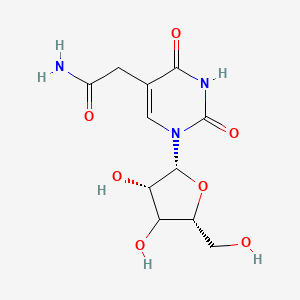
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
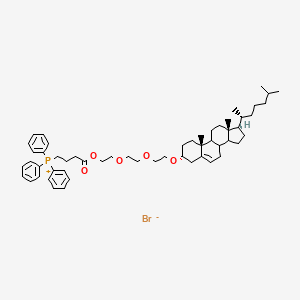
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
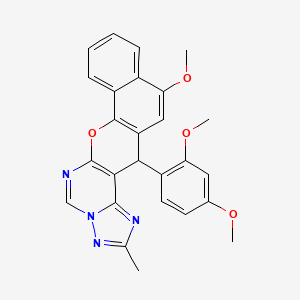
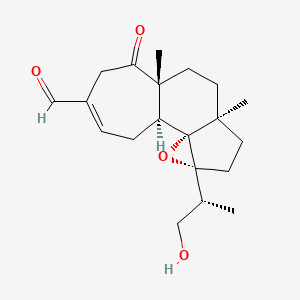
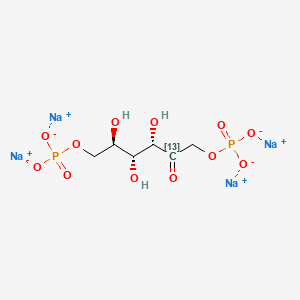

![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
